N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a complex organic compound known for its potential applications in scientific research. The molecular formula of this compound is , and it has a molecular weight of approximately 254.33 g/mol. The compound features a cyclohexene ring, an ethyl group, and a hydroxytetrahydrofuran moiety, making it structurally intriguing for various chemical investigations.
This compound falls under the category of oxalamides, which are derivatives of oxalic acid where one or both acidic hydrogens are replaced by amine groups. Oxalamides are known for their diverse biological activities and are often used in medicinal chemistry.
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can be approached through several synthetic routes:
The synthesis involves multiple steps, including the formation of the oxalamide bond through an amide coupling reaction, followed by functional group transformations to introduce the cyclohexene and hydroxytetrahydrofuran moieties.
The molecular structure of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can be represented using various notations:
InChI=1S/C13H22N2O3/c1-10(16)9-15-13(18)12(17)14-8-7-11-5-3-2-4-6-11/h5,10,16H,2-4,6-9H2,1H3,(H,14,17)(H,15,18)
CC(CNC(=O)C(=O)NCCC1=CCCCC1)O
These representations provide insight into the connectivity and spatial arrangement of atoms within the molecule.
The compound's structural data indicates the presence of functional groups that contribute to its reactivity and potential biological activity. The hydroxytetrahydrofuran group is particularly notable for its role in enhancing solubility and biological interactions.
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for instance, the oxalamide moiety can engage in hydrogen bonding interactions that may affect its stability and reactivity in biological systems.
The mechanism of action for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves several biochemical pathways:
Research into similar compounds suggests that oxalamides can exhibit inhibitory effects on certain enzymes or pathways involved in disease processes, although specific data on this compound's mechanism remains limited.
The physical properties of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide include:
Key chemical properties include:
Relevant data regarding these properties can be obtained from chemical databases such as PubChem .
N1-(2-(cyclohex-1-en-1-y)ethyl)-N2-((3-hydroxytetrahydrofuran-3-y)methyl)oxalamide has potential applications in:
This compound exemplifies the intersection of organic synthesis and biological application, highlighting its significance in ongoing research efforts within pharmaceutical sciences.
CAS No.: 125-66-6
CAS No.: 75-09-2
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2